Piperidin-2-ylmethylacetate
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Overview
Description
Piperidin-2-ylmethylacetate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a methyl acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidin-2-ylmethylacetate typically involves the reaction of piperidine with methyl acetate under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of methyl acetate. This reaction is often carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or platinum may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Piperidin-2-ylmethylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Piperidin-2-ylmethanol.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Piperidin-2-ylmethylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of piperidin-2-ylmethylacetate involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of piperidin-2-ylmethylacetate, widely used in organic synthesis.
Piperidinone: Another derivative of piperidine, known for its applications in pharmaceuticals.
Piperine: A naturally occurring piperidine derivative with significant biological activities
Uniqueness
This compound is unique due to its specific structure, which combines the piperidine ring with a methyl acetate group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
piperidin-2-ylmethyl acetate |
InChI |
InChI=1S/C8H15NO2/c1-7(10)11-6-8-4-2-3-5-9-8/h8-9H,2-6H2,1H3 |
InChI Key |
MGJCDJNDAADYEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCCCN1 |
Origin of Product |
United States |
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